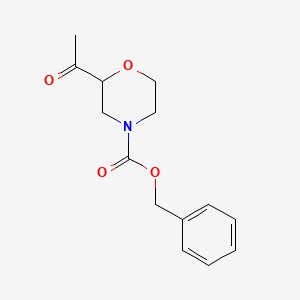

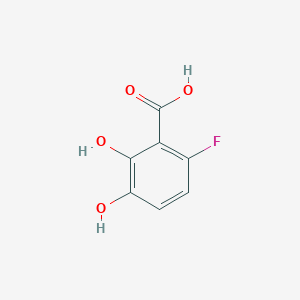

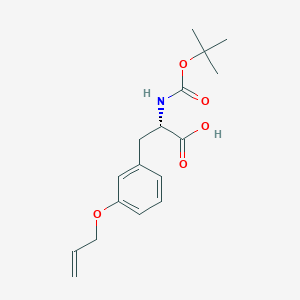

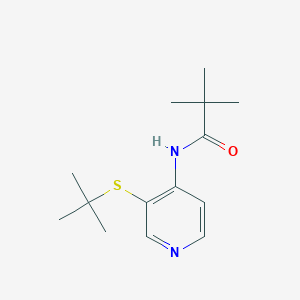

7-(Benzyloxy)quinolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Benzyloxy)quinolin-4-ol is a quinoline derivative, a class of heterocyclic aromatic organic compounds. While the specific compound this compound is not directly mentioned in the provided papers, the quinoline core structure is a common motif in many compounds with diverse biological activities and chemical properties. Quinoline derivatives are known for their potential use in medicinal chemistry, particularly as antitumor agents, as well as their use in the synthesis of dyes and other functional materials.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 7-Amino-3-(4-aminophenyl)quinoline was achieved and investigated as an alternative to benzidine for the preparation of disazo and trisazo dyes . Another method involves the intramolecular Friedel-Crafts acylation reactions of quinoline carboxylic acids, which is an efficient process for making quinoline libraries . Additionally, multistep syntheses have been employed to create novel derivatives of benzo[b]thieno[2,3-c]quinolones and benzo[4,5]indolo[2,3-b]quinoxaline derivatives . These methods highlight the versatility and adaptability of quinoline synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and diverse. For example, the crystal structure of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]quinolin-6-one, was determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . Similarly, the structures of 7,9-dibromobenzo[h]quinolin-10-ol and 7,9-diiodobenzo[h]quinolin-10-ol were characterized, showing intramolecular hydrogen bonds and π-π interactions . These studies provide insights into the molecular conformations and interactions that could be expected in this compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. The reactivity of the tetrazonium salt of a quinoline derivative was demonstrated, with differential reactivity observed for the diazo cation . Photochemical synthesis is another reaction pathway, as seen in the creation of benzo[b]thieno[2,3-c]quinolones . These reactions are crucial for the functionalization and further development of quinoline-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the intramolecular hydrogen bond in 7,9-dibromobenzo[h]quinolin-10-ol facilitates excited-state intramolecular proton transfer, resulting in specific emission properties . Density functional theory (DFT) and time-dependent DFT calculations have been used to rationalize the geometric structures and molecular orbitals of these compounds, providing a deeper understanding of their properties . The synthesis and theoretical study of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one also contribute to the understanding of the reactivity and properties of quinoline derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Quinoline Derivatives : A method for synthesizing quinoline-4-one derivatives, including structures similar to 7-(Benzyloxy)quinolin-4-ol, through palladium-catalyzed cyclization-alkoxycarbonylation of ethynylaniline derivatives has been developed. This process yields various quinoline derivatives, which are crucial for further pharmaceutical applications (Costa et al., 2004).

Biomedical Applications

- Antitubercular Activity : Novel 4-anilinoquinolines, structurally related to this compound, showed potent inhibitory activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of quinoline derivatives in treating tuberculosis (Asquith et al., 2019).

- Anticonvulsant Activity : Derivatives of this compound have demonstrated promising anticonvulsant activities, suggesting their potential use in developing new treatments for epilepsy (He et al., 2012).

Anticancer Research

- Cytotoxic Activity Against Cancer Cells : Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which include modifications of the this compound structure, have been synthesized and tested for their cytotoxic activity against various carcinoma cell lines, offering insights into the design of new anticancer agents (Bhatt et al., 2015).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

7-(Benzyloxy)quinolin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including this compound, have been found to inhibit dihydrofolate reductase and N-myristoyl transferase . These interactions are essential as they can lead to the development of new therapeutic agents.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Quinoline derivatives, including this compound, have shown antibacterial, antifungal, antimalarial, and anticancer activities . These effects are mediated through the modulation of specific cellular pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the inhibition of dihydrofolate reductase by this compound disrupts the folate pathway, which is crucial for DNA synthesis and repair . This inhibition can result in the suppression of cell proliferation, making it a potential anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under sealed, dry conditions at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, quinoline derivatives have been shown to have a dose-dependent effect on their antibacterial and antifungal activities . Understanding the threshold and toxic doses of this compound is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. Quinoline derivatives, including this compound, are known to participate in the metabolism of nucleotides and amino acids . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, quinoline derivatives have been shown to interact with membrane transporters that facilitate their uptake and distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

7-phenylmethoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16-8-9-17-15-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQRHYWEGFFXKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610566 |

Source

|

| Record name | 7-(Benzyloxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

749922-34-7 |

Source

|

| Record name | 7-(Benzyloxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)

![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)